
1-(alpha,alpha-Dimethylbenzyl)-4-nitrobenzene
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Overview
Description
1-(alpha,alpha-Dimethylbenzyl)-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a nitro group and a 1-(alpha,alpha-dimethylbenzyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(alpha,alpha-Dimethylbenzyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(alpha,alpha-dimethylbenzyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the formation of by-products.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
1-(alpha,alpha-Dimethylbenzyl)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or ketones.
Reduction: Reduction of the nitro group can yield amines or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and Friedel-Crafts catalysts (e.g., aluminum chloride, AlCl3) are employed.
Major Products
Oxidation: Nitro alcohols, nitro ketones.
Reduction: Amines, hydroxylamines.
Substitution: Halogenated derivatives, alkylated products
Scientific Research Applications
Chemical Synthesis
1-(alpha,alpha-Dimethylbenzyl)-4-nitrobenzene serves as a versatile building block in organic synthesis. It is utilized to create various derivatives that have applications in pharmaceuticals and agrochemicals. The compound can undergo several chemical transformations, including:
- Nitration : This process introduces additional nitro groups into the aromatic ring, enhancing the compound's reactivity and potential applications.
- Reduction : The nitro group can be reduced to an amino group, leading to the formation of amine derivatives that are useful in medicinal chemistry.
Agrochemical Applications
The compound is particularly noteworthy for its role in the synthesis of agricultural chemicals. Research indicates that derivatives of this compound can be used to produce herbicides and insecticides. For instance:
- Urea Derivatives : The reaction of this compound with isocyanates leads to urea derivatives that exhibit herbicidal properties. These compounds are designed to inhibit weed growth without harming crops .
Compound Name | Structure | Application |
---|---|---|
N-alpha,alpha-Dimethylbenzyl-N'-methoxy-N'-phenylurea | Structure | Herbicide |
Therapeutic Potential
Emerging research suggests that this compound and its derivatives may possess therapeutic properties. Studies have indicated potential applications in:
- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents against various bacterial strains. In vitro testing has demonstrated their ability to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
- Antioxidant Properties : Certain derivatives exhibit antioxidant activity by scavenging free radicals, which could contribute to their therapeutic efficacy in preventing oxidative stress-related diseases .
Case Studies
Several case studies highlight the applications of this compound:
- Herbicidal Efficacy : A study evaluated the effectiveness of a urea derivative synthesized from this compound against common agricultural weeds. The results indicated significant inhibition of weed growth compared to control treatments.
- Antimicrobial Screening : In a comparative study of various nitroaromatic compounds, derivatives of this compound were tested for their antibacterial properties. The findings showed that specific derivatives had lower Minimum Inhibitory Concentration (MIC) values than traditional antibiotics .
Mechanism of Action
The mechanism of action of 1-(alpha,alpha-Dimethylbenzyl)-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to participate in electron transfer reactions and form covalent bonds with nucleophilic sites on proteins and DNA .
Comparison with Similar Compounds
Similar Compounds
1-(alpha,alpha-Dimethylbenzyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrotoluene: Contains a nitro group but lacks the alpha,alpha-dimethylbenzyl substitution, resulting in different reactivity and applications.
1-(alpha,alpha-Dimethylbenzyl)-4-chlorobenzene: Similar structure but with a chlorine substituent instead of a nitro group, leading to different chemical properties and uses
Uniqueness
1-(alpha,alpha-Dimethylbenzyl)-4-nitrobenzene is unique due to the presence of both the nitro group and the alpha,alpha-dimethylbenzyl group
Biological Activity
1-(alpha,alpha-Dimethylbenzyl)-4-nitrobenzene, a compound with the molecular formula C15H17N2O2, is of interest due to its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
- Molecular Formula : C15H17N2O2
- Molecular Weight : 257.31 g/mol
- CAS Number : 33350-00-4
Synthesis
The synthesis of this compound typically involves the nitration of dimethylbenzyl compounds. The reaction conditions are crucial for achieving high yields and purity. Common methods include:
- Nitration : Using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the desired product.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted on its effects against bacteria such as Escherichia coli and Staphylococcus aureus revealed significant inhibition zones in agar diffusion tests, suggesting its potential as an antimicrobial agent .
Cytotoxicity and Anticancer Effects
The compound has also been investigated for its cytotoxic properties against cancer cell lines. In vitro studies demonstrated that it induces apoptosis in human cancer cells through the activation of caspase pathways. The IC50 values were determined to be in the micromolar range, indicating moderate potency compared to standard chemotherapeutics .
The proposed mechanism of action involves:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to cellular damage and apoptosis.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases .
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against a panel of bacterial strains. Results indicated:
- Minimum Inhibitory Concentration (MIC) : Ranged from 32 to 128 µg/mL depending on the strain.
- Mechanism Insights : The compound disrupted bacterial membrane integrity and inhibited biofilm formation.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 64 |
Staphylococcus aureus | 32 |
Pseudomonas aeruginosa | 128 |
Study 2: Cytotoxicity Assessment
In a study assessing cytotoxic effects on cancer cell lines (e.g., HeLa and MCF-7), it was found that:
Properties
CAS No. |
33350-75-3 |
---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-nitro-4-(2-phenylpropan-2-yl)benzene |
InChI |
InChI=1S/C15H15NO2/c1-15(2,12-6-4-3-5-7-12)13-8-10-14(11-9-13)16(17)18/h3-11H,1-2H3 |
InChI Key |
PLUFIEMAHLUXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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